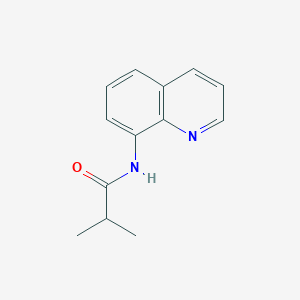
2-methyl-N-quinolin-8-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-quinolin-8-ylpropanamide is an organic compound that features a quinoline ring attached to an isobutyramide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-quinolin-8-ylpropanamide typically involves the reaction of 8-aminoquinoline with isobutyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
8-Aminoquinoline+Isobutyryl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product can be purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
2-methyl-N-quinolin-8-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring typically yields quinoline N-oxide, while reduction can produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, 2-methyl-N-quinolin-8-ylpropanamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The quinoline ring can exhibit fluorescence, making it useful in imaging and diagnostic applications.
Medicine
This compound has been investigated for its potential therapeutic properties. It may exhibit antimicrobial or anticancer activities, although further research is needed to fully understand its medicinal potential.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-methyl-N-quinolin-8-ylpropanamide exerts its effects depends on its specific application. For example, as a ligand in coordination chemistry, it forms stable complexes with metal ions through coordination bonds. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
8-Quinolinol: A compound with a similar quinoline ring structure but different functional groups.
N-(8-Quinolinyl)acetamide: Similar structure with an acetamide group instead of an isobutyramide group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
2-methyl-N-quinolin-8-ylpropanamide is unique due to its specific combination of the quinoline ring and isobutyramide group. This combination imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential fluorescence, which are not observed in all similar compounds.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-methyl-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16) |
InChI 键 |
HRMKVLWLIRLLKK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















